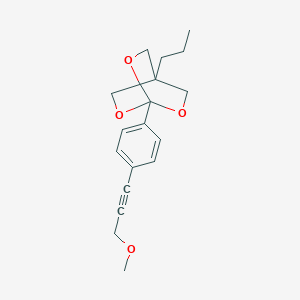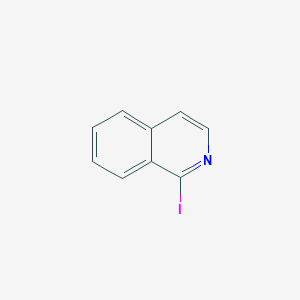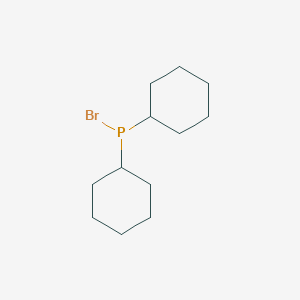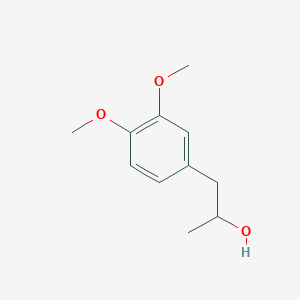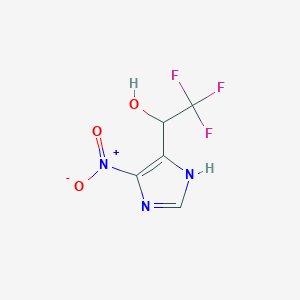![molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7](/img/structure/B10133.png)
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as D3-phenol, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
生化和生理效应
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the advantages of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol may have potential applications in PET imaging studies as a radioligand for the dopamine D3 receptor. Further research is needed to optimize the synthesis and labeling of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol for this purpose. Overall, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is a promising compound that has the potential to contribute to the development of new therapies for various neurological and psychiatric disorders.
科学研究应用
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
属性
CAS 编号 |
103290-89-7 |
|---|---|
产品名称 |
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-[1-(3-phenylpropyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2 |
InChI 键 |
GWEATAQTNLRXBM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
规范 SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
同义词 |
3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

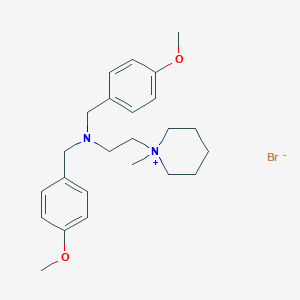
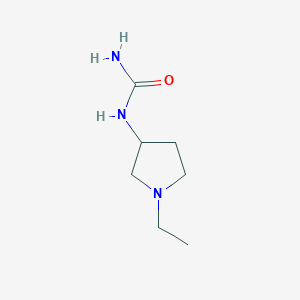
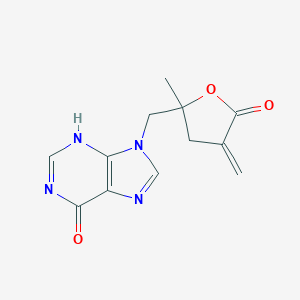
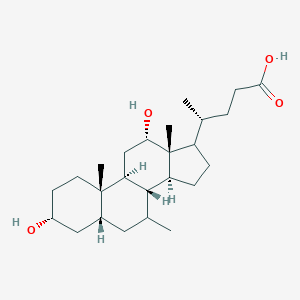
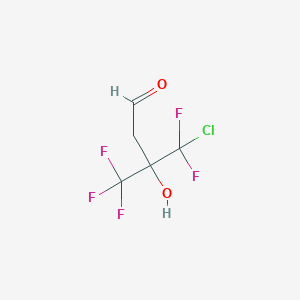
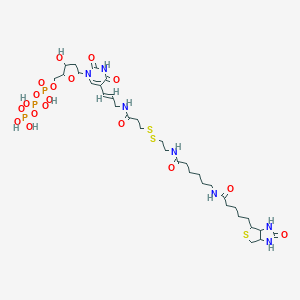
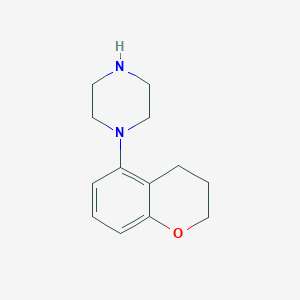

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
